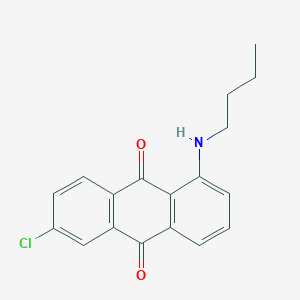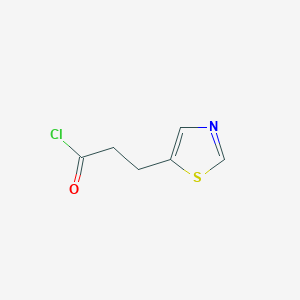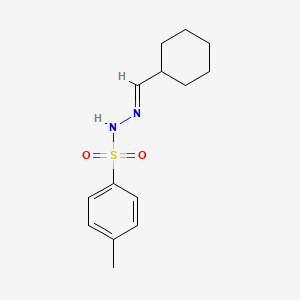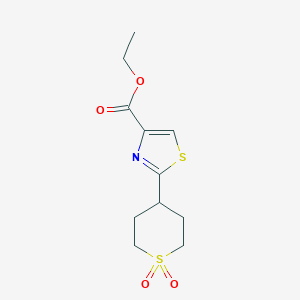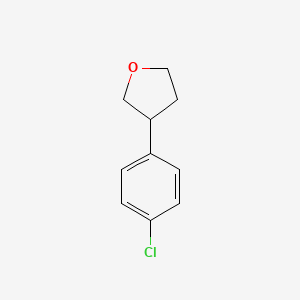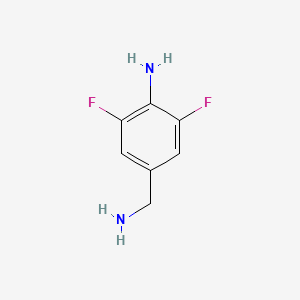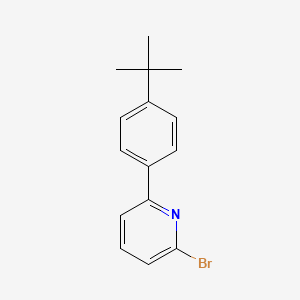
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methyl group and a tetrahydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Gas Phase Fixed Bed Oxidation Method: This method involves heating the precursor compound in a vaporization chamber and mixing it with air. The mixture is then passed through an oxidation chamber containing a vanadium pentoxide catalyst at approximately 389°C.
Liquid Phase Oxidation Method: The precursor compound is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Phthalic Anhydride Method: This method involves heating phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives.
Reduction: This compound can be reduced to form tetrahydro derivatives, which are useful intermediates in organic synthesis.
Substitution: It can undergo substitution reactions, such as halogenation and nitration, to form halogenated and nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular responses. It may also interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the tetrahydro and methyl groups.
2-Methylanthraquinone: Similar but does not have the tetrahydro structure.
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Similar but has an additional methyl group.
Properties
CAS No. |
29564-02-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-5,9H,6-8H2,1H3 |
InChI Key |
WJCQJHNUBJYFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
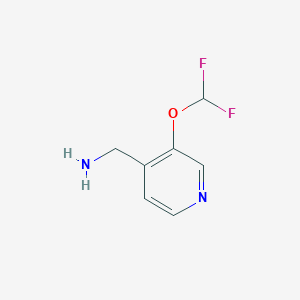
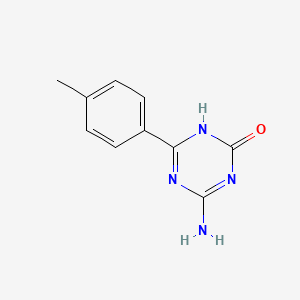
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)

